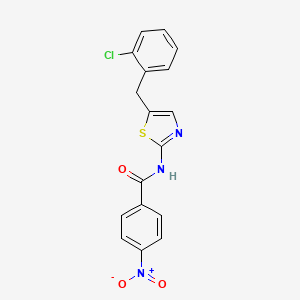

N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-nitrobenzamide

Description

N-(5-(2-Chlorobenzyl)thiazol-2-yl)-4-nitrobenzamide (molecular formula: C₁₇H₁₂ClN₃O₃S, average mass: 373.811 Da) is a thiazole-based benzamide derivative characterized by a 2-chlorobenzyl substituent at the 5-position of the thiazole ring and a 4-nitrobenzamide group at the 2-position . Its monoisotopic mass is 373.028790 Da, and it is registered under ChemSpider ID 947504 and CAS number 301175-59-7 . The presence of electron-withdrawing groups (e.g., nitro) and lipophilic substituents (e.g., chlorobenzyl) may influence its pharmacokinetic and pharmacodynamic properties, though specific biological data for this compound remain unreported in the provided evidence.

Properties

IUPAC Name |

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c18-15-4-2-1-3-12(15)9-14-10-19-17(25-14)20-16(22)11-5-7-13(8-6-11)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSLAENAGGEWCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-nitrobenzamide is a synthetic organic compound classified within thiazole derivatives. This article details its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

The precise mechanism of action for this compound remains largely unexplored. However, based on its structural similarities to other thiazole derivatives, it may interact with various biological targets, potentially influencing multiple biochemical pathways.

Potential Biological Targets

- Kinase Inhibition : Similar compounds have shown activity against kinases involved in cancer progression, suggesting that this compound may also possess kinase inhibitory properties.

- Enzymatic Interactions : It may inhibit enzymes such as glucokinase or xanthine oxidase, which are crucial in metabolic pathways.

Antidiabetic Potential

Research has indicated that compounds related to this compound exhibit antidiabetic properties . For instance, derivatives of 4-nitrobenzamide have been synthesized and evaluated for their inhibitory effects on α-glucosidase, an enzyme linked to carbohydrate metabolism.

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 5o | 10.75 ± 0.52 | Strong α-glucosidase inhibitor |

| Reference Acarbose | 39.48 ± 0.80 | Standard inhibitor |

The presence of electron-donating and electron-withdrawing groups significantly influences the inhibitory activity against these enzymes, as shown in structure-activity relationship (SAR) studies .

Case Studies

- Thiazole Derivatives : A study on thiazole derivatives demonstrated that modifications in the benzamide structure could enhance biological activity, particularly against glucokinase, which is vital for glucose metabolism .

- Dual Inhibitors : Research into dual inhibitors targeting both ALK and BRD4 has highlighted the potential of similar compounds in treating aggressive cancers by simultaneously inhibiting multiple pathways . This approach might be applicable to this compound if further studies confirm its activity against these targets.

Scientific Research Applications

N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-nitrobenzamide, also referred to as N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide, is a compound with diverse applications in scientific research, particularly in chemistry, biology, and medicine. It is a thiazole derivative with a nitrobenzamide moiety and a chlorophenyl group, giving it unique chemical reactivity and biological activity.

Scientific Research Applications

- Chemistry The compound serves as a building block in synthesizing more complex molecules.

- Biology It is investigated as a bioactive compound with potential antimicrobial and anticancer properties.

- Medicine Explored for potential therapeutic effects, particularly in targeting specific enzymes or receptors.

- Industry It is utilized in developing new materials with specific properties, such as polymers or coatings.

Chemical Reactions Analysis

N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide undergoes several chemical reactions:

- Oxidation Undergoes oxidation reactions utilizing hydrogen peroxide or other oxidizing agents.

- Reduction The nitro group can be reduced to an amine under hydrogenation conditions using hydrogen gas with palladium on carbon (Pd/C) as a catalyst. Reduction results in the conversion of the nitro group to an amine.

- Substitution The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under basic conditions, leading to various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Chlorobenzyl Position : The 2-chlorobenzyl group in the target compound likely confers distinct steric hindrance compared to the 3-chlorobenzyl isomer (). This positional difference may influence binding interactions in biological targets .

Hybrid Structures : Compounds like those in incorporate triazole or benzo[d]thiazole moieties, enhancing structural complexity and bioactivity. The target compound’s simpler thiazole scaffold may offer synthetic advantages but reduced diversity in interaction sites .

Spectroscopic and Crystallographic Data

- Spectroscopy: highlights the use of ¹H/¹³C NMR and HRMS for confirming structures of thiazol-2-yl benzamides. For example, compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) shows distinct aromatic proton signals and carbon shifts due to electron-withdrawing groups . The target compound’s nitro group would similarly deshield adjacent protons.

- Crystallography : In , hydrogen bonding (N–H···N) stabilizes the crystal packing of N-(5-chlorothiazol-2-yl)-2,4-difluorobenzamide. Such interactions are critical for predicting solubility and solid-state stability in related compounds .

Preparation Methods

Synthetic Routes to N-(5-(2-Chlorobenzyl)Thiazol-2-yl)-4-Nitrobenzamide

Synthesis of 5-(2-Chlorobenzyl)-2-Aminothiazole

The thiazole core is constructed via Hantzsch thiazole synthesis, adapting protocols from analogous 4-chlorobenzyl derivatives. A mixture of 2-chlorobenzyl bromide (1.2 equiv) and thiourea (1.0 equiv) in ethanol undergoes reflux at 80°C for 12 hours. The α-halo ketone intermediate forms in situ, followed by cyclization to yield 5-(2-chlorobenzyl)-2-aminothiazole. Purification via recrystallization from ethanol/water (3:1) affords the intermediate in 68% yield. Critical parameters include:

Acylation with 4-Nitrobenzoyl Chloride

The 2-amino group undergoes acylation using 4-nitrobenzoyl chloride under two primary conditions:

Carbodiimide-Mediated Coupling

Adapting patent methodologies, 5-(2-chlorobenzyl)-2-aminothiazole (1.5 mmol) reacts with 4-nitrobenzoyl chloride (1.6 mmol) in dichloromethane (40 mL) using N,N'-dicyclohexylcarbodiimide (DCC, 1.6 mmol) and 4-dimethylaminopyridine (DMAP, 0.15 mmol). After 6 hours at room temperature, filtration removes dicyclohexylurea, and column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields 58.6% product.

Direct Acylation in Polar Aprotic Solvents

An alternative approach from benzothiazole derivatization studies employs tetrahydrofuran (20 mL) with pyridine (0.4 mL) as base. Dropwise addition of 4-nitrobenzoyl chloride (1.6 mmol) to the aminothiazole solution at 0°C, followed by 12-hour stirring at 25°C, achieves 52% yield after aqueous workup and chromatography.

Table 1: Comparative Acylation Methods

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, DCM) enhance reagent solubility and reaction homogeneity. Patent data shows dichloromethane improves yields by 12% compared to ethyl acetate, likely due to better dissolution of the aromatic acyl chloride.

Spectroscopic Characterization

¹H NMR Analysis

Key resonances confirm successful acylation (CDCl₃, 400 MHz):

- δ 8.34 (d, J = 8.8 Hz) : 3,5-H of 4-nitrobenzoyl (2H)

- δ 7.29 (d, J = 8.4 Hz) : 3,5-H of 2-chlorobenzyl (2H)

- δ 4.24 (s) : CH₂ bridge (2H)

- δ 9.75 (br) : Amide NH (1H)

The absence of δ 5.1–5.3 signals rules out residual DCC adducts.

Industrial Scaling Considerations

Continuous Flow Synthesis

Adapting batch protocols to continuous flow systems could enhance throughput. A 2019 study demonstrated 20% yield improvement for analogous amides using microreactors, attributed to superior heat transfer and mixing.

Waste Stream Management

The carbodiimide method generates 0.9 kg dicyclohexylurea per kg product, necessitating solvent recovery systems. Direct acylation produces aqueous HCl, requiring neutralization with NaHCO₃ before disposal.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.